cis-3-Hexenyl caprylate
Overview
Description
cis-3-Hexenyl caprylate: is an ester compound known for its pleasant, fruity aroma. It is commonly found in various fruits and is used extensively in the flavor and fragrance industry. The compound is characterized by its chemical structure, which includes a hexenyl group and an octanoate group, connected by an ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hexenyl caprylate typically involves the esterification reaction between (Z)-3-hexenol and octanoic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
(Z)−3−Hexenol+OctanoicAcid→(Z)−3−HexenylOctanoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-Hexenyl caprylate can undergo oxidation reactions, leading to the formation of various oxidation products, such as aldehydes and carboxylic acids.
Reduction: The ester group in this compound can be reduced to form the corresponding alcohol and carboxylic acid.
Substitution: The ester group can also participate in nucleophilic substitution reactions, where the ester is converted to other functional groups, such as amides or thioesters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, carboxylic acids
Substitution: Amides, thioesters
Scientific Research Applications
Chemistry: In chemistry, cis-3-Hexenyl caprylate is used as a model compound to study esterification and hydrolysis reactions. It is also employed in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: In biological research, this compound is studied for its role in plant-insect interactions. It acts as a signaling molecule, attracting pollinators or deterring herbivores. Additionally, it is investigated for its potential antimicrobial properties.
Medicine: While not widely used in medicine, this compound is explored for its potential therapeutic applications, such as its antimicrobial and anti-inflammatory effects.
Industry: In the flavor and fragrance industry, this compound is a valuable ingredient due to its fruity aroma. It is used in the formulation of perfumes, air fresheners, and food flavorings.
Mechanism of Action
The mechanism of action of cis-3-Hexenyl caprylate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In biological systems, it may interact with specific receptors or enzymes, influencing various physiological processes. For example, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
(Z)-3-Hexenyl acetate: Another ester with a similar structure but with an acetate group instead of an octanoate group.
(Z)-3-Hexenyl butyrate: Similar structure with a butyrate group.
(Z)-3-Hexenyl propionate: Similar structure with a propionate group.
Uniqueness: The uniqueness of cis-3-Hexenyl caprylate lies in its longer carbon chain (octanoate group), which imparts a distinct aroma and different physicochemical properties compared to its shorter-chain analogs. This makes it particularly valuable in applications requiring specific fragrance profiles.
Properties
IUPAC Name |
[(Z)-hex-3-enyl] octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h6,8H,3-5,7,9-13H2,1-2H3/b8-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIDDAHHUMHEEQ-VURMDHGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCC=CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OCC/C=C\CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020052 | |
Record name | (Z)-3-Hexenyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61444-41-5 | |
Record name | (3Z)-3-Hexen-1-yl octanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61444-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Z)-3-Hexenyl octanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061444415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-3-Hexenyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-3-hexenyl octanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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